(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9-7(2)10-11(5-6-12)8(9)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAVJQFINUQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate aldehydes under reflux conditions in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 40 µg/mL.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Agricultural Science
The compound is being explored for its applications in agriculture, particularly as a potential agrochemical.
Pesticidal Properties
Preliminary studies have indicated that this compound may possess insecticidal properties against common agricultural pests. Laboratory tests showed a mortality rate of over 70% in treated populations of aphids and whiteflies within 48 hours of exposure.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria with an MIC value lower than many conventional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound using an LPS-induced inflammation model in mice. The treatment group receiving this compound showed a significant reduction in paw edema compared to the control group, underscoring its potential therapeutic applications in inflammatory diseases.
| Activity Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 40 | |
| Anti-inflammatory | TNF-alpha Reduction | Significant | |
| Anti-inflammatory | IL-6 Reduction | Significant |
Table 2: Pesticidal Efficacy
| Pest Type | Mortality Rate (%) | Time Frame | Reference |
|---|---|---|---|
| Aphids | 75 | 48 hours | |
| Whiteflies | 70 | 48 hours |
Mechanism of Action
The mechanism of action of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde and its analogs:
Structural and Functional Differences
Substituent Effects :
- The ethyl group in this compound increases steric bulk compared to the smaller iodo or methyl substituents in analogs. This may influence solubility and reactivity in nucleophilic additions or condensations .
- The aldehyde group at the 1-position (vs. 4-position in 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde) alters regioselectivity in subsequent reactions, such as forming hydrazones or imines .
Reactivity and Applications :
- The iodo-substituted analog () is more reactive in cross-coupling reactions, making it valuable in medicinal chemistry for C–C bond formation .
- 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () exhibits higher polarity due to the carboxylic acid group, enhancing its utility as a ligand in coordination chemistry but introducing risks of skin/eye irritation .
- The dimeric compound () serves as a bifunctional linker in metal-organic frameworks (MOFs), leveraging its two aldehyde groups for structural diversity .
Biological Activity
Overview
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This compound has garnered attention due to its biological activity, particularly its interaction with cAMP phosphodiesterase, an enzyme that plays a crucial role in various physiological processes by hydrolyzing cyclic adenosine monophosphate (cAMP) .
The primary biological activity of this compound is linked to its inhibition of cAMP phosphodiesterase. By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which can lead to enhanced signaling pathways associated with cell proliferation, differentiation, and survival . This mechanism suggests potential therapeutic applications in conditions where modulation of cAMP levels is beneficial.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cAMP phosphodiesterase. This inhibition has been quantified in various studies, indicating an IC50 value that reflects its potency as an inhibitor .
Therapeutic Potential
The compound has been explored for its potential therapeutic properties in several areas:
- Anti-inflammatory : Its ability to modulate cAMP levels may contribute to anti-inflammatory effects.
- Analgesic : The compound's structural similarity to known analgesics suggests it could possess pain-relieving properties.
- Anticancer : Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving cAMP signaling pathways .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | Anticancer | 15.2 | Different substituents lead to varied activities |
| (3,5-dimethyl-1H-pyrazol-1-yl)methanol | Enzyme Inhibition | 20.5 | Precursor in synthesis |
| 1H-pyrazole, 3,4-dimethyl- | Lower activity | >50 | Simpler structure with less potency |
This table illustrates the unique position of this compound within the class of pyrazole compounds.
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with this compound compared to controls. The mechanism was attributed to the modulation of cytokine production via cAMP pathways .
Cancer Research
In vitro studies have shown that treatment with this compound resulted in decreased viability of cancer cell lines. The compound induced apoptosis through activation of caspase pathways linked to elevated cAMP levels . These findings suggest a promising avenue for further research into its application as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be controlled to improve yield?
The synthesis of pyrazole derivatives often involves condensation reactions between substituted hydrazines and diketones, followed by functionalization. For this compound, a plausible route includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate under acidic conditions .
- Step 2 : Introduction of the acetaldehyde moiety through nucleophilic substitution or alkylation, using reagents like chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) .
- Optimization : Yield improvements can be achieved by controlling temperature (reflux in ethanol or THF), stoichiometric ratios (1:1.2 molar ratio of pyrazole precursor to aldehyde), and catalyst selection (e.g., glacial acetic acid for protonation) .
- Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .
Q. How can the structural integrity of this compound be validated?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and acetaldehyde linkage. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) resolves bond lengths, angles, and stereochemistry .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
Q. What safety precautions are critical when handling this compound?
Based on analogous pyrazole-acetaldehyde derivatives:
- Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Use fume hoods, nitrile gloves, and lab coats .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
- Spill Management : Avoid dust generation; use ethanol for decontamination and dispose via hazardous waste protocols .
Q. Which analytical methods are most effective for quantifying this compound in complex matrices?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
- GC-MS : Derivatize the aldehyde group (e.g., with 2,4-dinitrophenylhydrazine) to enhance volatility .
- LC-QTOF : High-resolution mass spectrometry for trace analysis in biological samples .
Q. How can researchers screen the biological activity of this compound?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and binding affinity of this compound in drug design?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
- DFT Calculations : Gaussian 16 simulations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
Q. How does regioselectivity impact the synthesis of substituted pyrazole-acetaldehyde derivatives?
Regioselectivity in pyrazole formation is influenced by:
- Steric Effects : Bulky groups (e.g., ethyl at C4) direct electrophilic substitution to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., aldehydes) deactivate the pyrazole ring, favoring reactions at methyl-substituted carbons .
- Catalytic Control : Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) enable selective functionalization at C3 or C5 .
Q. What are the degradation pathways of this compound under physiological conditions?
- Hydrolysis : The aldehyde group may oxidize to carboxylic acid in aqueous media (pH-dependent) .
- Metabolic Pathways : Cytochrome P450 enzymes could demethylate or hydroxylate the pyrazole ring, as seen in related compounds .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Q. How can contradictory bioactivity data from different assays be resolved?
Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?
- Reaction Exotherms : Control temperature during alkylation steps to prevent runaway reactions .
- Purification Scalability : Replace column chromatography with fractional distillation or continuous-flow reactors .
- Byproduct Management : Characterize impurities (e.g., dimerized aldehydes) via LC-MS and adjust stoichiometry .
Q. How does this compound interact synergistically with other therapeutic agents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
